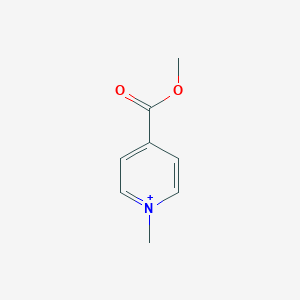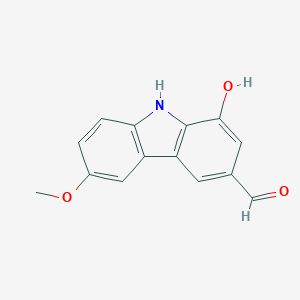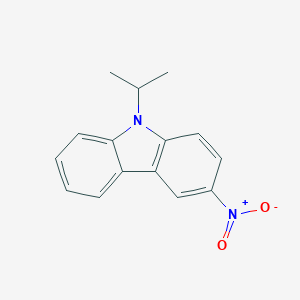
1,3-二甲基-5-苯基巴比妥酸
描述
1,3-Dimethyl-5-phenylbarbituric acid is a derivative of barbituric acid, a compound known for its sedative and hypnotic properties. This compound is characterized by the presence of two methyl groups and a phenyl group attached to the barbituric acid core, which is a pyrimidine ring structure. The chemical formula for 1,3-Dimethyl-5-phenylbarbituric acid is C12H12N2O3 .
科学研究应用
1,3-Dimethyl-5-phenylbarbituric acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Investigated for its sedative and anticonvulsant properties, similar to other barbiturates.
Industry: Used in the production of pharmaceuticals and as an intermediate in organic synthesis.
作用机制
Target of Action
The primary target of 1,3-Dimethyl-5-phenylbarbituric acid is the gamma-aminobutyric acid subtype receptors (GABAA receptors) . These receptors play a crucial role in the central nervous system, where they mediate inhibitory neurotransmission .
Mode of Action
1,3-Dimethyl-5-phenylbarbituric acid acts as a nonselective central nervous system depressant . It promotes binding to the GABAA receptors, thereby increasing synaptic inhibition . Additionally, it modulates chloride currents through receptor channels and inhibits glutamate-induced depolarizations .
Biochemical Pathways
The compound’s action on GABAA receptors affects several biochemical pathways. By enhancing the inhibitory effects of GABA, it can decrease neuronal excitability and suppress seizure activity. This makes it useful in the management of various seizure disorders .
Pharmacokinetics
After oral ingestion, 1,3-Dimethyl-5-phenylbarbituric acid is rapidly absorbed, with a bioavailability of >90% . It is extensively metabolized in the liver to two major metabolites . The compound undergoes autoinduction, meaning its clearance can increase, which may require an upward dosage adjustment when prescribed as monotherapy . In adults, 20–25% of an administered dose is excreted as unchanged phenobarbital in urine .
Result of Action
The molecular and cellular effects of 1,3-Dimethyl-5-phenylbarbituric acid’s action are primarily related to its impact on GABAA receptors. By increasing synaptic inhibition, it can reduce neuronal excitability, which can help control seizures .
生化分析
Biochemical Properties
It is known that barbituric acid derivatives can interact with various enzymes and proteins . For instance, they can inhibit the activity of urease, an enzyme that catalyzes the hydrolysis of urea
Cellular Effects
It has been suggested that barbituric acid derivatives can induce apoptosis in certain types of cells . They may also influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that barbituric acid derivatives can bind to biomolecules and potentially inhibit or activate enzymes . They may also induce changes in gene expression .
Temporal Effects in Laboratory Settings
It has been suggested that barbituric acid derivatives show enhanced aggregation-induced emission (AIE) and superior thermal stability .
Metabolic Pathways
It is known that barbituric acid derivatives are extensively metabolized in the liver to major metabolites, which partially undergo sequential metabolism to a glucuronic acid conjugate .
Transport and Distribution
It is known that barbituric acid derivatives are rapidly absorbed with a bioavailability of >90% and have a volume of distribution of 0.61 L/kg in adults .
Subcellular Localization
It is known that barbituric acid derivatives can induce changes in gene expression, which may affect their localization or accumulation .
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-5-phenylbarbituric acid can be synthesized through the reaction of barbituric acid with methyl iodide and phenylmagnesium bromide. The reaction typically involves the use of a base such as sodium hydroxide to deprotonate the barbituric acid, followed by the addition of methyl iodide to introduce the methyl groups. The phenyl group is then introduced through a Grignard reaction with phenylmagnesium bromide .
Industrial Production Methods
Industrial production of 1,3-Dimethyl-5-phenylbarbituric acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
化学反应分析
Types of Reactions
1,3-Dimethyl-5-phenylbarbituric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl group, using reagents like sodium amide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted phenyl derivatives.
相似化合物的比较
Similar Compounds
Phenobarbital: Another barbiturate with similar sedative and anticonvulsant properties.
Mephobarbital: A methylated derivative of phenobarbital with similar pharmacological effects.
Dimethylphenobarbital: A compound with two methyl groups and a phenyl group, similar to 1,3-Dimethyl-5-phenylbarbituric acid
Uniqueness
1,3-Dimethyl-5-phenylbarbituric acid is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the phenyl group enhances its lipophilicity, allowing for better penetration of the blood-brain barrier compared to other barbiturates .
属性
IUPAC Name |
1,3-dimethyl-5-phenyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-13-10(15)9(8-6-4-3-5-7-8)11(16)14(2)12(13)17/h3-7,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFMJBRXTRUGJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(C(=O)N(C1=O)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40995067 | |
| Record name | 1,3-Dimethyl-5-phenyl-1,3-diazinane-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40995067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47195352 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
7391-66-4 | |
| Record name | 1,3-Dimethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7391-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Barbituric acid, 1,3-dimethyl-5-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007391664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7391-66-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125776 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dimethyl-5-phenyl-1,3-diazinane-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40995067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethyl-5-phenylbarbituric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.165 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(4-Methylphenyl)sulphonyl]morpholine](/img/structure/B188536.png)










![3,5-diphenyl-3,4-diazatricyclo[5.2.1.0~2,6~]dec-4-ene](/img/structure/B188556.png)

